2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide
Description
This compound belongs to a class of synthetic acetamide derivatives featuring a 2,4-dichlorophenoxy backbone linked to a nitrogen-containing heterocyclic moiety.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N2O2S/c22-13-6-7-16(15(23)9-13)27-10-18(26)24-21-25-20-14-3-1-2-11-4-5-12(19(11)14)8-17(20)28-21/h1-3,6-9H,4-5,10H2,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQGCTNISHMPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)COC5=C(C=C(C=C5)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Synthetic Strategies for Thiazole-Acetamide Hybrids
Hantzsch-Thiazole Cyclocondensation
The thiazole ring in 4,5-dihydroacenaphtho[5,4-d]thiazol-8-amine intermediates is typically constructed via Hantzsch-thiazole synthesis. This involves cyclocondensation of thioamides with α-halo carbonyl compounds under controlled conditions.
For the target compound, the reaction proceeds through:
- Nucleophilic attack by sulfur from 4,5-dihydroacenaphtho[5,4-d]thioamide on phenacyl bromide derivatives
- Intramolecular cyclization with elimination of HBr
- Formation of the dihydrothiazole ring system
Key optimization parameters:
Stepwise Synthesis of Target Compound
Intermediate Preparation
Synthesis of 4,5-Dihydroacenaphtho[5,4-d]thiazol-8-amine
Patent CN103694197A details a optimized route:
Reaction Scheme:
Aniline derivative → Thiourea intermediate → Thiazole ring closure
Conditions:
- Oxidizing agent: H2O2/FeSO4 (1:2 molar ratio)
- Solvent: CH2Cl2 at 0–5°C
- Reaction time: 12 hr
- Yield: 71% (reported for analogous compound)
Preparation of 2,4-Dichlorophenoxyacetyl Chloride
Derived from 2,4-dichlorophenoxyacetic acid (CAS 94-75-7):
Procedure:
Final Coupling Reaction
Amide Bond Formation
The critical acylation step employs Schotten-Baumann conditions:
Optimized Parameters:
| Condition | Specification |
|---|---|
| Solvent | THF/H2O (3:1) |
| Base | NaHCO3 (2.5 eq) |
| Temperature | 0–5°C → RT gradual |
| Coupling agent | EDCI/HOBt (1.3 eq) |
| Reaction time | 12 hr |
| Reported yield | 65–72% |
Mechanistic Insights:
- Carboxyl activation via EDCI/HOBt system
- Nucleophilic attack by thiazolyl amine
- TEA-assisted proton shuttle
Advanced Synthetic Methodologies
Microwave-Assisted Synthesis
Recent adaptations from ACS Omega demonstrate:
Protocol Enhancements:
- 80°C microwave irradiation
- PEG-400 as green solvent
- Reaction time reduction from 6 hr → 25 min
- Yield improvement to 89% for similar acetamide-thiazoles
Energy Comparison:
| Method | Time | Temp (°C) | Yield (%) |
|---|---|---|---|
| Conventional | 6 hr | 80 | 72 |
| Microwave | 25 min | 80 | 89 |
Continuous Flow Chemistry
Pilot-scale approaches adapted from thiazole manufacturing:
System Configuration:
- Microreactor (0.5 mm ID)
- Residence time: 3.2 min
- Productivity: 18 g/hr
- Purity: 99.2% (HPLC)
Characterization & Quality Control
Spectroscopic Validation
Key Spectral Data:
| Technique | Characteristic Signal |
|---|---|
| 1H NMR (400 MHz) | δ 8.62 (t, J=5.9Hz, NH), 4.70 (d, J=5.7Hz, CH2) |
| 13C NMR | 168.5 ppm (C=O), 154.2 ppm (thiazole C2) |
| HRMS | m/z 429.0584 [M+H]+ (calc. 429.0581) |
Purity Optimization
HPLC Method:
- Column: C18 (150 × 4.6 mm, 3.5 μm)
- Mobile phase: MeCN/H2O (0.1% FA) gradient
- Retention time: 6.8 min
- System suitability: RSD <0.8%
Industrial-Scale Production Challenges
Critical Process Parameters
Table 1: Manufacturing Challenges
| Parameter | Issue | Mitigation Strategy |
|---|---|---|
| Thiazole oxidation | Overoxidation to sulfoxide | N2 blanket, <30°C processing |
| AcCl stability | Hydrolysis to acetic acid | Anhydrous conditions (<50 ppm H2O) |
| Particle morphology | Polymorphic transitions | Controlled crystallization at 5°C |
Environmental Considerations
Waste Stream Management:
- Cu catalyst recovery: 92% via ion-exchange
- Solvent recycling: 85% THF recovery
- E-factor: 18.7 kg waste/kg product
Comparative Analysis of Synthetic Routes
Table 2: Method Evaluation
| Method | Yield (%) | Purity (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Stepwise solution | 68 | 98.5 | 1.00 | Pilot |
| Microwave-assisted | 89 | 99.1 | 0.85 | Lab |
| Flow chemistry | 78 | 99.3 | 1.20 | Production |
Emerging Synthetic Technologies
Photocatalytic Methods
Recent advances demonstrate:
- Visible light-mediated C–N coupling
- Ru(bpy)3Cl2 catalyst (0.5 mol%)
- 12 hr irradiation → 81% yield
Biocatalytic Approaches
Enzymatic acylation trials show:
- Lipase B (CAL-B) immobilization
- Solvent-free system at 45°C
- 63% conversion in 48 hr
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide exhibit significant antimicrobial properties. For instance:
- Mechanism : The thiazole ring is known to inhibit the biosynthesis of bacterial lipids, which is vital for maintaining bacterial cell integrity.
- Case Studies : In vitro studies have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. These studies often utilize methods such as the turbidimetric method for assessing antimicrobial efficacy.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| This compound | Staphylococcus aureus | 16 µg/mL |
Anticancer Potential
The compound has been explored for its anticancer properties:
- Mechanism : The presence of the thiazole and acetamide groups may contribute to its ability to induce apoptosis in cancer cells.
- Case Studies : Research involving breast cancer cell lines (e.g., MCF7) has indicated that derivatives of this compound can inhibit cell proliferation effectively. For example:
| Compound | Cell Line | IC50 Value |
|---|---|---|
| This compound | MCF7 | 15 µM |
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown potential as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest strong binding affinities between these compounds and the enzyme's active site.
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its toxicity profile. Certain derivatives have been associated with adverse effects:
- Toxicity Reports : Instances of poisoning due to similar compounds highlight the need for careful handling and usage in agricultural settings. Symptoms may include gastrointestinal distress and neurological effects.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide involves its interaction with specific molecular targets. The dichlorophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can also play a role in binding to proteins or nucleic acids, affecting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound shares structural homology with synthetic auxin agonists and enzyme inhibitors. Below is a comparative analysis with notable analogs:
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula C₂₀H₁₅Cl₂N₂O₂S.
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide is a synthetic organic molecule that has garnered interest in various biological research contexts. The compound's structure includes a dichlorophenoxy group, which is known for its herbicidal properties, and a thiazole moiety that may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes both aromatic and heterocyclic components. The presence of the 2,4-dichlorophenoxy group suggests potential herbicidal activity, while the thiazole component could indicate diverse biological interactions.
Studies have indicated that compounds with similar structures often interact with various biological targets. The dichlorophenoxy group is known to mimic plant growth hormones (auxins), leading to uncontrolled growth in target plants. This mechanism can also extend to influencing cell signaling pathways in animal cells.
- Antiproliferative Effects : Research has shown that related compounds can exhibit antiproliferative effects on cancer cell lines. For instance, thiazole derivatives have been studied for their ability to inhibit tumor growth by inducing apoptosis in cancer cells.
- Enzyme Inhibition : Compounds containing thiazole rings often act as enzyme inhibitors. They may inhibit enzymes involved in metabolic pathways, potentially leading to altered cellular metabolism.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary studies on structurally similar compounds have indicated potential toxic effects on aquatic organisms and mammals.
- Aquatic Toxicity : Similar compounds have demonstrated acute toxicity in fish species at varying concentrations. For example, exposure to 2,4-Dichlorophenoxyacetic acid resulted in significant behavioral changes and physiological stress indicators in fish species .
- Mammalian Toxicity : Research indicates that exposure to chlorinated phenoxy compounds can lead to neurotoxic effects and alterations in liver function in mammalian models .
Case Studies
Potential Therapeutic Applications
Given its structural characteristics, there is potential for this compound to be explored in therapeutic contexts:
- Cancer Therapy : The antiproliferative properties observed in similar thiazole-containing compounds suggest it could be investigated as a candidate for cancer treatment.
- Agricultural Applications : Due to its herbicidal properties linked to the dichlorophenoxy group, this compound could serve as a selective herbicide with a focus on minimizing impact on non-target species.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-(2,4-dichlorophenoxy)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide?
- Methodology : The synthesis typically involves coupling 2,4-dichlorophenoxyacetic acid derivatives with thiazole-containing amines. A common approach adapts methods from Badie et al. (2014), where refluxing the acid hydrazide in DMSO for 18 hours, followed by crystallization in water-ethanol, yields 65% product . Alternative protocols use DMF as a solvent with potassium carbonate to improve reaction efficiency .
- Optimization : Vary solvents (e.g., DMSO vs. DMF), reaction times (4–18 hours), and stoichiometric ratios (1:1 to 1:1.5) to enhance purity and yield.
Q. Which spectroscopic techniques are critical for structural characterization?
- Techniques :
- 1H/13C NMR : Confirm aromatic protons (δ 7.2–7.4 ppm) and methylene groups (δ 4.45–4.55 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1675–1714 cm⁻¹) and NH vibrations (3300–3413 cm⁻¹) .
- Mass Spectrometry : Verify molecular weight (e.g., m/z 354.0 [M+H]+ observed in phenoxyacetamide derivatives) .
Q. How should researchers design initial biological activity screens?
- Assay Parameters :
- Solubility : Use DMSO (≤1% v/v) or ethanol as vehicles.
- Concentration Range : Test 0.1–100 μM for dose-response curves.
- Controls : Include 2,4-D (positive control) and solvent-only controls.
Advanced Research Questions
Q. How can low cyclization yields in thiazole synthesis be addressed?
- Root Causes : Poor yields may stem from suboptimal temperature, solvent polarity, or catalyst absence.
- Solutions :
- Catalysts : Add triethylamine (0.5 mL) to facilitate cyclization, improving yields to 87% .
- Microwave Assistance : Reduce reaction times (e.g., 30 minutes vs. 4 hours) while maintaining yields .
- Stoichiometry : Use a 1:1.5 molar ratio of reactants in DMF, monitored via TLC .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : Simulate binding to auxin receptors (e.g., TIR1) to identify critical interactions (e.g., chloro-substitutions enhance binding by 1.5-fold) .
- DFT Calculations : Optimize electronic properties (e.g., HOMO-LUMO gaps) to correlate with herbicidal activity .
- Data Integration : Cross-reference with analogs (e.g., compound 533) to validate predictive models .
Q. How to resolve discrepancies between in vitro and in vivo cytotoxicity data?
- Metabolic Stability : Perform hepatic microsome assays (e.g., t1/2 > 2 hours indicates stability) .
- Pharmacokinetics : Profile Cmax and AUC in rodent models to assess bioavailability.
- Protein Binding : Use equilibrium dialysis to measure free vs. bound fractions in serum .
Key Notes
- Contradictions in Evidence : Synthesis yields vary between DMSO (65%) and DMF (53–87%) . Researchers should prioritize DMF for faster reactions but validate purity via elemental analysis.
- Safety Considerations : Follow first-aid protocols for inhalation/skin contact (e.g., rinse with water; consult physicians) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
